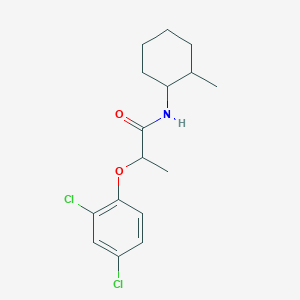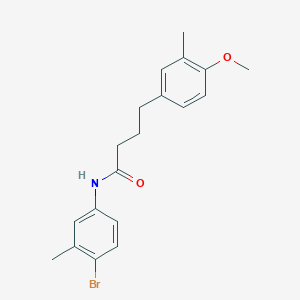![molecular formula C23H26N4O2 B306745 N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide](/img/structure/B306745.png)
N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide, also known as DEDCQ, is a compound that has been widely used in scientific research. This compound has been synthesized using various methods, and it has been found to have numerous applications in the field of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and MAPK pathways. N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide has also been found to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Biochemical and Physiological Effects:
N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide has also been found to reduce inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide has several advantages in lab experiments, including its ability to inhibit cell proliferation and induce apoptosis. However, N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide. One direction is to investigate the potential of N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide as a therapeutic agent for cancer and inflammation. Another direction is to study the potential of N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide in neuroprotection and neurodegenerative diseases. Further research is also needed to determine the optimal dosage and administration of N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide for therapeutic use.
Conclusion:
In conclusion, N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide is a compound that has been widely used in scientific research. It has been synthesized using various methods and has numerous applications in biochemistry and physiology. N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide has been found to inhibit cell proliferation, induce apoptosis, reduce inflammation, and protect neurons from oxidative stress. However, further research is needed to determine its potential as a therapeutic agent and its optimal dosage and administration.
Métodos De Síntesis
N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide can be synthesized using various methods, including the condensation of 4-diethylaminobenzaldehyde with 2,8-dimethylquinoline-3-carbohydrazide in the presence of acetic acid. Another method involves the reaction of 4-diethylaminobenzaldehyde with 2,8-dimethylquinoline-3-carboxylic acid hydrazide in the presence of phosphorus oxychloride. The yield of N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide varies depending on the method used, but it is usually between 50-80%.
Aplicaciones Científicas De Investigación
N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide has been used in various scientific research studies, including cancer research, inflammation research, and neuroprotection research. In cancer research, N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. In neuroprotection research, N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide has been found to protect neurons from oxidative stress and apoptosis.
Propiedades
Nombre del producto |
N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide |
|---|---|
Fórmula molecular |
C23H26N4O2 |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
N//'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide |
InChI |
InChI=1S/C23H26N4O2/c1-5-27(6-2)19-11-10-18(21(28)13-19)14-24-26-23(29)20-12-17-9-7-8-15(3)22(17)25-16(20)4/h7-14,24H,5-6H2,1-4H3,(H,26,29)/b18-14+ |
Clave InChI |
LNLGBNOTTKCJDB-NBVRZTHBSA-N |
SMILES isomérico |
CCN(CC)C1=CC(=O)/C(=C/NNC(=O)C2=CC3=CC=CC(=C3N=C2C)C)/C=C1 |
SMILES |
CCN(CC)C1=CC(=O)C(=CNNC(=O)C2=C(N=C3C(=CC=CC3=C2)C)C)C=C1 |
SMILES canónico |
CCN(CC)C1=CC(=O)C(=CNNC(=O)C2=CC3=CC=CC(=C3N=C2C)C)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methylbutanohydrazide](/img/structure/B306663.png)
![3-[(4-chlorophenyl)sulfanyl]-N'-(1,3-dimethyl-3-phenylbutylidene)propanohydrazide](/img/structure/B306665.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-3-[(4-chlorophenyl)sulfanyl]propanohydrazide](/img/structure/B306666.png)
![4-({3-Butyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B306668.png)






![N-(4-chloro-2-methylphenyl)-4-[(2,4-dichlorophenyl)oxy]butanamide](/img/structure/B306681.png)
![N-(3-bromophenyl)-4-[4-(methyloxy)phenyl]butanamide](/img/structure/B306683.png)
![Methyl 4-({2-[(4-methylphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B306684.png)
